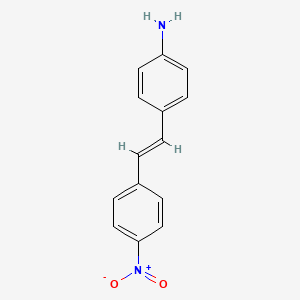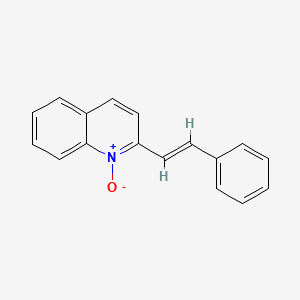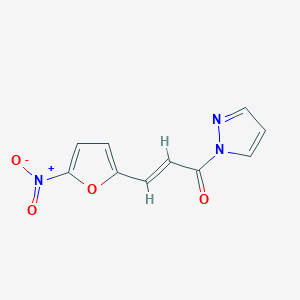
(2E)-3-(5-nitrofuran-2-yl)-1-(1H-pyrazol-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(5-nitrofuran-2-yl)-1-(1H-pyrazol-1-yl)prop-2-en-1-one is an organic compound that features both a nitrofuran and a pyrazole moiety. Compounds containing these functional groups are often of interest due to their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(5-nitrofuran-2-yl)-1-(1H-pyrazol-1-yl)prop-2-en-1-one typically involves the condensation of a nitrofuran aldehyde with a pyrazole derivative under basic conditions. A common synthetic route might include:
Starting Materials: 5-nitrofuran-2-carbaldehyde and 1H-pyrazole.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.
Procedure: The aldehyde and pyrazole are mixed in the solvent, and the base is added to initiate the condensation reaction, forming the desired enone product.
Industrial Production Methods
While specific industrial methods for this compound are not well-documented, large-scale production would likely follow similar synthetic routes with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(5-nitrofuran-2-yl)-1-(1H-pyrazol-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The enone can participate in nucleophilic addition reactions, where nucleophiles add to the carbon-carbon double bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted enones depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential use as a lead compound for drug development, particularly in the treatment of infections and inflammatory diseases.
Industry: Possible applications in the development of new materials or as a chemical intermediate.
Mechanism of Action
The exact mechanism of action for (2E)-3-(5-nitrofuran-2-yl)-1-(1H-pyrazol-1-yl)prop-2-en-1-one would depend on its specific biological activity. Generally, compounds with nitrofuran and pyrazole groups can interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of biological pathways. For example, nitrofuran derivatives are known to interfere with bacterial DNA synthesis, while pyrazoles can modulate enzyme activity.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(5-nitrofuran-2-yl)-1-(1H-pyrazol-1-yl)prop-2-en-1-one: can be compared with other nitrofuran and pyrazole derivatives such as:
Uniqueness
This compound: is unique due to the combination of both nitrofuran and pyrazole moieties, which may confer a broader spectrum of biological activities compared to compounds containing only one of these groups.
Properties
IUPAC Name |
(E)-3-(5-nitrofuran-2-yl)-1-pyrazol-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-9(12-7-1-6-11-12)4-2-8-3-5-10(17-8)13(15)16/h1-7H/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSJVHKQAGUTNQ-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(=O)C=CC2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(N=C1)C(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(8-acetyl-5,11-dioxa-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-1(12),3,6,9-tetraen-2-yl)ethanone](/img/structure/B5910210.png)
![(NZ)-N-[(4-nitrophenyl)-piperidin-1-ylmethylidene]hydroxylamine](/img/structure/B5910228.png)
![ETHYL 4-{5-[(2E)-2-(4-BROMOPHENYL)-2-(HYDROXYIMINO)ETHOXY]-5-OXOPENTANAMIDO}BENZOATE](/img/structure/B5910234.png)
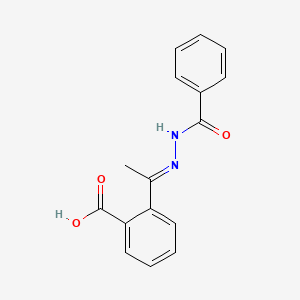
![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B5910238.png)
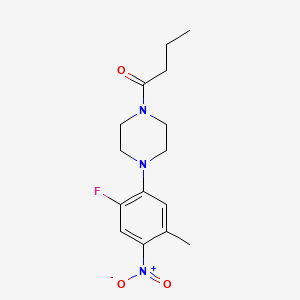
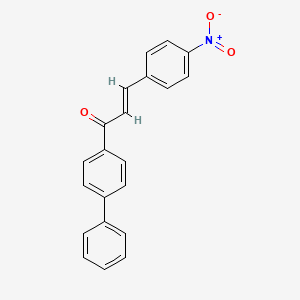
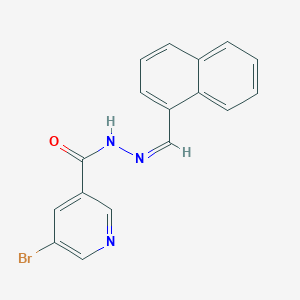
![N-[(Z)-1-phenylpropan-2-ylideneamino]pyridine-3-carboxamide](/img/structure/B5910276.png)
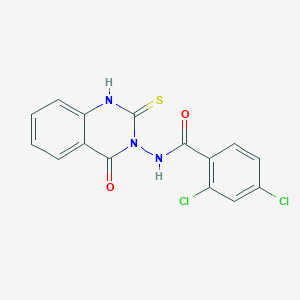
![methyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5910287.png)
![2-[(E)-2-(3-bromophenyl)ethenyl]-3-methylquinazolin-4-one](/img/structure/B5910293.png)
